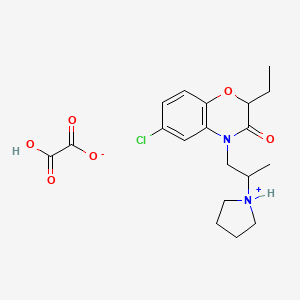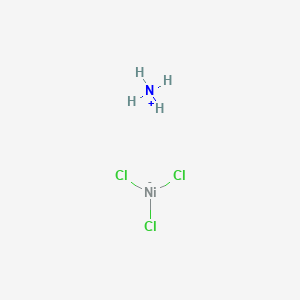
Nickelate(1-), trichloro-, ammonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelate(1-), trichloro-, ammonium, also known as ammonium nickel trichloride, is a chemical compound with the formula Cl3H4NNi. It is a nickel-containing compound that finds applications in various industrial and scientific research fields. This compound is known for its unique properties and reactivity, making it a subject of interest in multiple domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickelate(1-), trichloro-, ammonium can be synthesized through the reaction of nickel chloride with ammonium chloride under controlled conditions. The reaction typically involves dissolving nickel chloride in water and then adding ammonium chloride to the solution. The mixture is then heated to facilitate the formation of the desired compound. The reaction can be represented as follows:
NiCl2+NH4Cl→NH4NiCl3
Industrial Production Methods
In industrial settings, the production of ammonium nickel trichloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality. Industrial production methods often focus on optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Nickelate(1-), trichloro-, ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel compounds.
Substitution: The chloride ions in the compound can be substituted with other anions or ligands.
Common Reagents and Conditions
Common reagents used in reactions with ammonium nickel trichloride include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) compounds, while reduction reactions may produce nickel(I) compounds.
Scientific Research Applications
Nickelate(1-), trichloro-, ammonium has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other nickel compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is used in electroplating, as a corrosion inhibitor, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of ammonium nickel trichloride involves its interaction with molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their function and activity. In biological systems, it may influence cellular processes by modulating the activity of metal-dependent enzymes and proteins.
Comparison with Similar Compounds
Nickelate(1-), trichloro-, ammonium can be compared with other nickel-containing compounds, such as:
Nickel(II) chloride: Similar in composition but lacks the ammonium ion.
Nickel(III) oxide: A higher oxidation state compound with different reactivity.
Nickel(II) sulfate: Another nickel compound with distinct chemical properties.
The uniqueness of ammonium nickel trichloride lies in its specific combination of nickel and ammonium ions, which imparts unique reactivity and properties compared to other nickel compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable subject of study in scientific research and industrial applications
Properties
CAS No. |
24640-21-9 |
|---|---|
Molecular Formula |
Cl3H4NNi |
Molecular Weight |
183.09 g/mol |
IUPAC Name |
azanium;trichloronickel(1-) |
InChI |
InChI=1S/3ClH.H3N.Ni/h3*1H;1H3;/q;;;;+2/p-2 |
InChI Key |
KWJHNBKJKFGGQG-UHFFFAOYSA-L |
Canonical SMILES |
[NH4+].Cl[Ni-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


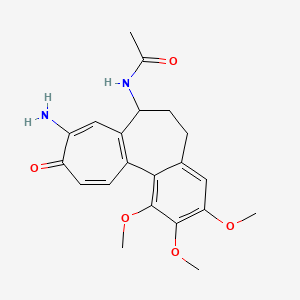
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
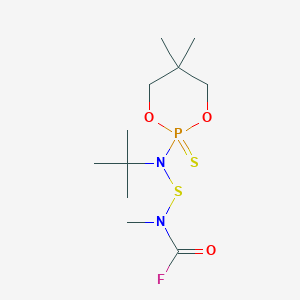
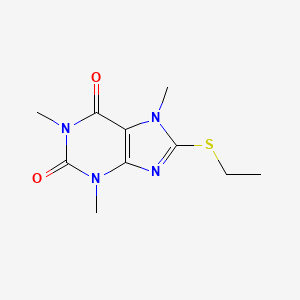
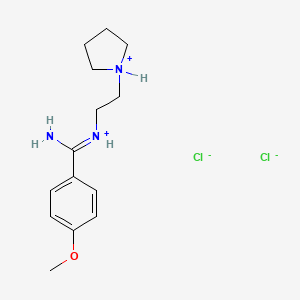

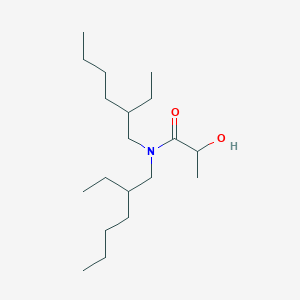
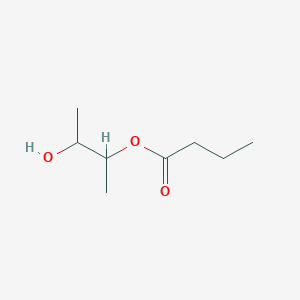

![1-Phenyl-2-[(2-phenylimidazo[1,2-c]pyrimidin-5-yl)oxy]ethan-1-one](/img/structure/B13760592.png)
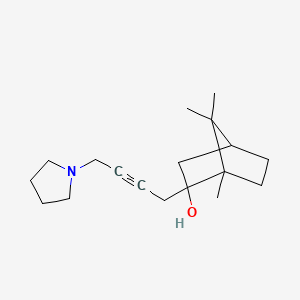
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)

